molecular formula C12H17NO2S B2585096 Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate CAS No. 10413-33-9

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Cat. No. B2585096
CAS RN: 10413-33-9
M. Wt: 239.33
InChI Key: GOUVICCLXVZKIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (MACT) is a thiophene-based, water-soluble compound that has been studied for its potential applications in various areas of scientific research. The compound was first synthesized in 2004 and has since been used in a variety of in vitro and in vivo experiments. In addition, MACT has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. MACT has also been found to possess significant biological activity and demonstrate a variety of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, like Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, are known for their pharmacological properties. They have been studied for their potential as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene compounds make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that modifying the thiophene structure can lead to compounds with improved efficacy and reduced side effects .

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial activity, making them useful in the search for new antibiotics. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate could serve as a precursor for developing compounds that target resistant bacterial strains .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are integral to the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent electronic properties .

Corrosion Inhibitors

Industrial applications of thiophene derivatives include their use as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidation and degradation .

Anesthetic Agents

Some thiophene derivatives are utilized as anesthetics. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. This highlights the potential of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate in synthesizing new anesthetic agents .

Voltage-Gated Sodium Channel Blockers

Thiophene compounds have been used to block voltage-gated sodium channels, which are crucial in the transmission of nerve impulses. This application is significant in the development of drugs for neurological disorders .

Anti-Atherosclerotic Properties

Research into thiophene derivatives has also explored their use in treating atherosclerosis. These compounds may inhibit the formation of arterial plaques, thus preventing heart disease .

properties

IUPAC Name

methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVICCLXVZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

CAS RN

10413-33-9
Record name methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
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